Welcome to the BenchChem Online Store!
molecular formula C6H3BrClF B1273174 1-Bromo-3-chloro-5-fluorobenzene CAS No. 33863-76-2

1-Bromo-3-chloro-5-fluorobenzene

Cat. No. B1273174
M. Wt: 209.44 g/mol
InChI Key: GGMDFPMASIXEIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07781454B2

Procedure details

To a solution of 2-chloro-5-fluorophenol (82.3 g, 562 mmol) and 1-bromo-3-chloro-5-fluorobenzene (124 g, 590 mmol) in NMP (200 mL) was added potassium carbonate (155 g, 1.123 mol). The resulting mixture was then heated to 140° C. and maintained at 140° C. for hours, after which the mixture was poured into water (1500 mL) and extracted with EtOAc (2500+1500 mL). The combined extracts were washed with water and brine. This solution was concentrated on the rotary evaporator and the residue was distilled at high vacuum at 135-190° C. to give the title compound as a clear, colorless liquid. 1H NMR (CDCl3) δ 7.45 (dd, 1H, J=9.0 and 4.5 hz), 7.28 (dd, 1H, J=1.7 Hz), 7.26 (s, 1H), 7.00 (dd, 1 h, J=1.95 Hz), 6.92 (ddd, 1H, J=10.5, 7.6 and 2.7 Hz), 6.89 (dd, 1H, J=1.95 Hz).
Quantity
82.3 g
Type
reactant
Reaction Step One
Quantity
124 g
Type
reactant
Reaction Step One
Quantity
155 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
1500 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=1[OH:9].[Br:10][C:11]1[CH:16]=[C:15](F)[CH:14]=[C:13]([Cl:18])[CH:12]=1.C(=O)([O-])[O-].[K+].[K+].O>CN1C(=O)CCC1>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([F:8])=[CH:4][C:3]=1[O:9][C:15]1[CH:14]=[C:13]([Cl:18])[CH:12]=[C:11]([Br:10])[CH:16]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
82.3 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1)F)O
Name
Quantity
124 g
Type
reactant
Smiles
BrC1=CC(=CC(=C1)F)Cl
Name
Quantity
155 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
200 mL
Type
solvent
Smiles
CN1CCCC1=O
Step Two
Name
Quantity
1500 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained at 140° C. for hours
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2500+1500 mL)
WASH
Type
WASH
Details
The combined extracts were washed with water and brine
CONCENTRATION
Type
CONCENTRATION
Details
This solution was concentrated on the rotary evaporator
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled at high vacuum at 135-190° C.

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)F)OC1=CC(=CC(=C1)Cl)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.